molecular formula C7H11NO2 B1388123 2-Azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1172691-93-8

2-Azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1388123
CAS No.: 1172691-93-8
M. Wt: 141.17 g/mol
InChI Key: ACGZSACKMXZHNC-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that has garnered interest in the fields of chemistry and biochemistry due to its unique structural properties. The compound features a spirocyclic scaffold, which consists of two four-membered rings connected at a single atom, creating a rigid and sterically constrained framework. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable target for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the two four-membered rings. For example, the reaction of a 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile can yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azaspiro[3.3]heptane-6-carboxylic acid include other spirocyclic amino acids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This can lead to different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSACKMXZHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?

A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including this compound, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.

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